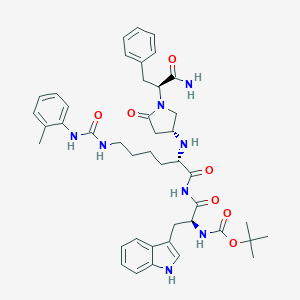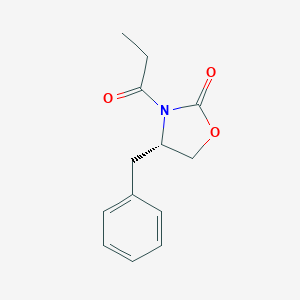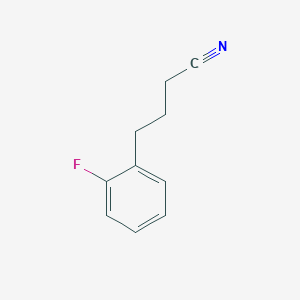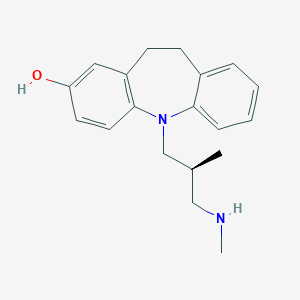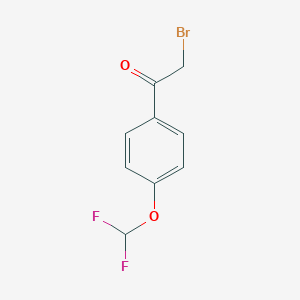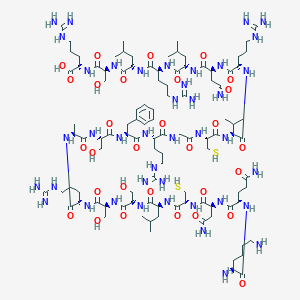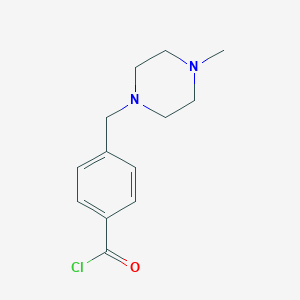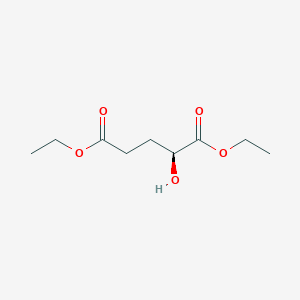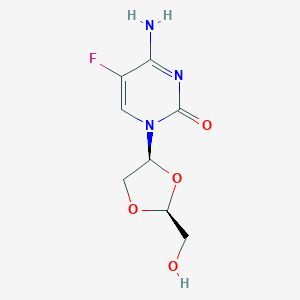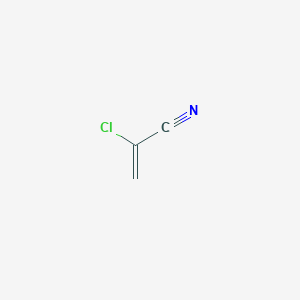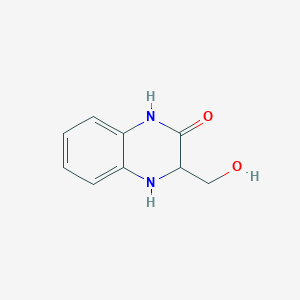
3-(羟甲基)-3,4-二氢喹喔啉-2(1H)-酮
描述
The compound 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the 3,4-dihydroquinoxalin-2(1H)-one family, which is known for its wide range of physical and pharmaceutical applications. These compounds are of significant interest due to their biological importance and potential as pharmaceutical agents .
Synthesis Analysis
The synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives can be achieved through various methods. One approach involves a redox-neutral hydride-transfer/N-dealkylation/N-acylation strategy from o-aminobenzaldehyde with other reagents such as 4-hydroxycoumarin and Meldrum's acid. This method allows for the switchable synthesis of 3-non, 3-mono, and 3,3'-disubstituted derivatives and utilizes the in situ released HCHO for further reactions . Another method includes the cyclocondensation of o-phenylenediamines with aroylpyruvates, which can be controlled for regioselectivity using additives like p-TsOH or HOBt/DIC . Additionally, reactions of ethyl 3-nitroacrylate with o-phenylenediamine derivatives have been used to synthesize 3-(nitromethyl)-3,4-dihydroquinoxalin-2(1H)-ones .
Molecular Structure Analysis
The molecular structure of these compounds can exhibit different conformations. For instance, the oxazinone ring in some derivatives predominantly attains a single half-chair conformation . The absolute configuration of related compounds, such as (3R,4R)-(-)-3-Hydroxymethyl-4-phenyl-2-o-toluoyl-1,2,3,4-tetrahydroisoquinoline, has been confirmed through crystallographic analysis, showing specific orientations of substituent groups and non-planar heterocyclic ring conformations .
Chemical Reactions Analysis
3,4-Dihydroquinoxalin-2(1H)-one derivatives can undergo various chemical reactions. For example, the 3-(nitromethyl) derivatives are capable of undergoing elimination reactions to yield quinoxalin-2(1H)-ones . Tautomerism is another reaction observed in these compounds, where a tautomeric mixture of unsaturated and saturated esters can exist in solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the nature of their substituents. For instance, the presence of a hydroxymethyl group can lead to the formation of hydrogen bonds, which can stabilize certain crystal structures . The reactivity of these compounds towards active methylene compounds under basic conditions can lead to the formation of new products with potential biological activity . Additionally, the stereochemistry of these compounds can significantly affect their physical properties, such as solubility and melting points .
科学研究应用
合成和结构研究
区域选择性合成:Dobiáš 等人。(2017) 概述了 3,4-二氢喹喔啉-2(1H)酮的可切换、高度区域选择性合成,该化合物具有广泛的物理和药物应用。他们开发了预测这些化合物中区域选择性可切换的方法 (Dobiáš, Ondruš, Addová, & Boháč, 2017)。
反应再研究:Mamedov 等人。(2014) 对 3-乙氧羰基亚甲基-3,4-二氢喹喔啉-2(1H)-酮的反应进行了再研究,导致结构重新分配,并对苯并二氮杂卓和苯并咪唑的合成有了新的见解 (Mamedov, Murtazina, Zhukova, Beschastnova, Rizvanov, & Latypov, 2014)。
生物学和药理学研究
抗肿瘤应用:Cui 等人。(2017) 确定 7-甲氧基-4-(2-甲基喹唑啉-4-基)-3,4-二氢喹喔啉-2(1H)-酮是一种有希望的抗癌先导物,显示出对小鼠肿瘤生长的显着抑制作用,并具有作为微管结合肿瘤血管破坏剂的潜力 (Cui, Jiang, Goto, Hsu, Li, Zhang, Wei, Yuan, Hamel, Morris-Natschke, Lee, & Xie, 2017)。
镇痛活性:Kulakov 等人。(2017) 探索了双(3,4-二氢喹喔啉-2(1H)-酮)衍生物的合成和镇痛活性,发现它们与参考药物相比具有优异的体内镇痛活性 (Kulakov, Karbainova, Shulgau, Seilkhanov, Gatilov, & Fisyuk, 2017)。
化学反应性和合成创新
C(sp2)–H/O–H 交叉脱氢偶联:Xie 等人。(2020) 开发了一种高效的路线,通过可见光光催化 C(sp2)−H/O−H 交叉脱氢偶联合成 3-烷氧基喹喔啉-2(1H)-酮,在无金属条件下提供了一种实用方法 (Xie, Liu, Ding, Gong, Tan, He, Cao, & He, 2020)。
铜催化的需氧氧化胺化:Wan、Wang 和 Huo (2021) 引入了一种铜催化的 3,4-二氢喹喔啉-2(1H)-酮需氧 sp3 C-H 胺化,促进了 3-氨基喹喔啉酮衍生物的合成,具有良好的官能团耐受性 (Wan, Wang, & Huo, 2021)。
安全和危害
未来方向
属性
IUPAC Name |
3-(hydroxymethyl)-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-4,8,10,12H,5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYHTJWKQDOTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438158 | |
| Record name | 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one | |
CAS RN |
148012-90-2 | |
| Record name | 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

